molecular formula C18H27N3O B4818374 2-(1-ADAMANTYL)-N~1~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]ACETAMIDE

2-(1-ADAMANTYL)-N~1~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]ACETAMIDE

Cat. No.: B4818374
M. Wt: 301.4 g/mol
InChI Key: UDDMAZDWXDRUCA-UHFFFAOYSA-N
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Description

2-(1-ADAMANTYL)-N~1~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]ACETAMIDE is a complex organic compound that features both adamantane and pyrazole moieties. Adamantane is a highly stable, diamondoid structure, while pyrazole is a five-membered heterocyclic compound containing two nitrogen atoms. This combination of structures imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-ADAMANTYL)-N~1~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the adamantane and pyrazole precursorsThe final step often involves the formation of the acetamide linkage under mild conditions to avoid decomposition of the sensitive pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(1-ADAMANTYL)-N~1~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The adamantane moiety can be oxidized to form adamantanone derivatives.

    Reduction: The pyrazole ring can be reduced under specific conditions to yield pyrazoline derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the adamantane moiety can yield adamantanone derivatives, while substitution reactions can introduce a wide range of functional groups onto the pyrazole ring .

Scientific Research Applications

2-(1-ADAMANTYL)-N~1~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]ACETAMIDE has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(1-ADAMANTYL)-N~1~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety provides structural stability and enhances the compound’s ability to penetrate biological membranes, while the pyrazole ring can interact with active sites of enzymes or receptors, modulating their activity. This dual functionality allows the compound to exert its effects through multiple pathways .

Comparison with Similar Compounds

Similar Compounds

    2-(1-ADAMANTYL)-N~1~-[(1H-PYRAZOL-4-YL)METHYL]ACETAMIDE: Lacks the 1,3-dimethyl substitution on the pyrazole ring, which may affect its chemical reactivity and biological activity.

    2-(1-ADAMANTYL)-N~1~-[(1,3-DIMETHYL-1H-IMIDAZOL-4-YL)METHYL]ACETAMIDE: Contains an imidazole ring instead of a pyrazole ring, which can alter its interaction with biological targets.

    2-(1-ADAMANTYL)-N~1~-[(1,3-DIMETHYL-1H-TRIAZOL-4-YL)METHYL]ACETAMIDE: Features a triazole ring, providing different chemical and biological properties

Uniqueness

The unique combination of the adamantane and 1,3-dimethylpyrazole moieties in 2-(1-ADAMANTYL)-N~1~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]ACETAMIDE imparts distinct chemical and biological properties that are not observed in similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(1-adamantyl)-N-[(1,3-dimethylpyrazol-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O/c1-12-16(11-21(2)20-12)10-19-17(22)9-18-6-13-3-14(7-18)5-15(4-13)8-18/h11,13-15H,3-10H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDDMAZDWXDRUCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1CNC(=O)CC23CC4CC(C2)CC(C4)C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1-ADAMANTYL)-N~1~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]ACETAMIDE

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